2,5,7-trimethylquinoline-4-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

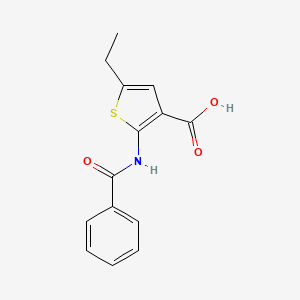

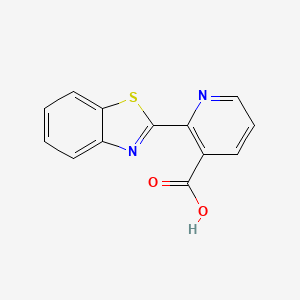

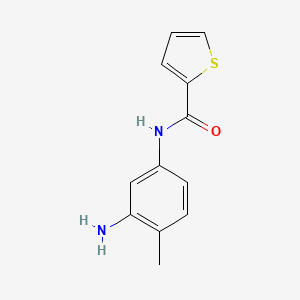

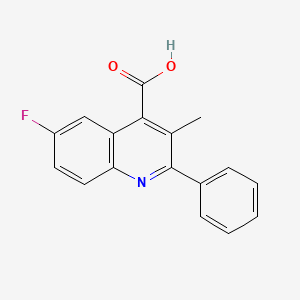

2,5,7-Trimethylquinoline-4-carboxylic Acid is a chemical compound with the molecular formula C13H13NO2 . It is used in scientific research and has various applications, including organic synthesis and pharmaceutical development.

Molecular Structure Analysis

The molecular structure of 2,5,7-Trimethylquinoline-4-carboxylic Acid consists of a quinoline scaffold with three methyl groups at positions 2, 5, and 7, and a carboxylic acid group at position 4 .Aplicaciones Científicas De Investigación

NMDA Receptor Antagonism

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to 2,5,7-trimethylquinoline-4-carboxylic acid, have shown potential as in vitro antagonists at the glycine site on the NMDA receptor. These compounds, particularly 2,3-dihydrokynurenic acids, demonstrate varying potencies based on structural modifications, highlighting their relevance in neuropharmacological research (Carling et al., 1992).

Antimicrobial Activity

A study on 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, closely related to the compound , revealed significant antimicrobial activity. These compounds were effective against a broad spectrum of microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Industrial and Medical Applications

4,7-Dimethylquinoline-2-carboxaldehyde, which is structurally similar to 2,5,7-trimethylquinoline-4-carboxylic acid, has been identified for its potential in producing analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. This compound is being investigated for its potential anticancer properties and activity against the HIV virus in in vitro studies (Aydemir & Kaban, 2018).

Photolabile Protecting Group

Research on 8-bromo-7-hydroxyquinoline (BHQ), which shares structural similarities with 2,5,7-trimethylquinoline-4-carboxylic acid, demonstrates its use as a photolabile protecting group for carboxylic acids. This compound is notable for its sensitivity to multiphoton excitation, making it useful in vivo (Fedoryak & Dore, 2002).

Antimicrobial Potential

A study on 2-arylquinoline-4-carboxylic acid derivatives revealed these compounds' strong antibacterial and antifungal activities, outperforming some clinically used drugs against Staphylococcus aureus and Candida albicans (Tiwari et al., 2014).

Ligand in Complexation

4,8-Dihydroxyquinoline-2-carboxylic acid, similar to the compound of interest, has been used as a tridentate ligand in complexation studies, forming structures with unique molecular arrangements and potential applications in coordination chemistry (Moriuchi et al., 2007).

Propiedades

IUPAC Name |

2,5,7-trimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-7-4-8(2)12-10(13(15)16)6-9(3)14-11(12)5-7/h4-6H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKOJRQDEGEPIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=NC2=C1)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360701 |

Source

|

| Record name | 2,5,7-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,7-trimethylquinoline-4-carboxylic Acid | |

CAS RN |

436092-02-3 |

Source

|

| Record name | 2,5,7-trimethylquinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)